2'-Chlorobiphenyl-4-ylamine hydrochloride

Descripción

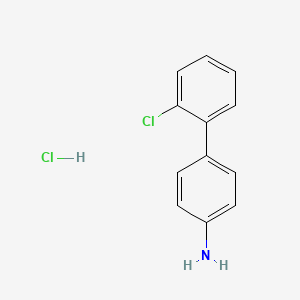

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-chlorophenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKXUPQEXOALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698133 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-42-8 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Biphenylamine Hydrochlorides

Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Rings

The reactivity of the aromatic rings in 2'-Chlorobiphenyl-4-ylamine toward electrophilic and nucleophilic substitution is dictated by the electronic effects of the substituents. The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org Conversely, the chlorine atom (-Cl) is a deactivating group but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com The interplay of these effects determines the position of substitution.

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to the positions ortho and para to the strongly activating amino group. masterorganicchemistry.com This means that substitution is most likely to occur on the aniline (B41778) ring. The positions ortho to the amino group (3- and 5-positions) and para to it (which is already substituted by the other phenyl ring) are activated.

Nucleophilic aromatic substitution (SNAr) on the other hand, generally requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com Aromatic rings are typically electron-rich and thus not prone to nucleophilic attack unless activated. masterorganicchemistry.com In 2'-Chlorobiphenyl-4-ylamine, the presence of the electron-donating amino group on one ring and a weakly deactivating chlorine on the other makes uncatalyzed nucleophilic aromatic substitution challenging. youtube.com However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The chlorine atom, being a halogen, can act as a leaving group in such reactions. youtube.com The presence of electron-withdrawing groups positioned ortho or para to a leaving group significantly enhances the rate of SNAr reactions. masterorganicchemistry.com

Transformations Involving the Primary Amino Functional Group

The primary amino group in 2'-Chlorobiphenyl-4-ylamine is a key site for a variety of chemical transformations. One of the most significant reactions is diazotization, where the primary amine reacts with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orgacs.org This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. wikipedia.org

The diazonium salt is a highly versatile intermediate that can undergo a range of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide variety of substituents onto the aromatic ring. mycollegevcampus.com For example, treatment with copper(I) halides can replace the diazonium group with the corresponding halogen.

Another important transformation of the primary amino group is acylation. It can react with acylating agents like acid chlorides or anhydrides to form amides. google.com For instance, the reaction with butyryl chloride would yield the corresponding N-acylated derivative. nih.gov This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule. The synthesis of the fungicide Boscalid from a related compound, 4'-chloro-2-aminobiphenyl, involves the acylation of the amino group with 2-chloro-nicotinoyl chloride. mycollegevcampus.comchemeurope.com

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov These imines can then be used as intermediates for the synthesis of other derivatives.

Coupling Reactions, Including Azo Compound Formation

The diazonium salt derived from 2'-Chlorobiphenyl-4-ylamine is a key intermediate for coupling reactions, most notably azo coupling. wikipedia.org In this type of reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound, which is characterized by the -N=N- linkage. wikipedia.org Azo compounds are often highly colored and are used as dyes and pigments. wikipedia.org

A related and historically significant reaction for the synthesis of the biphenyl (B1667301) core itself is the Gomberg-Bachmann reaction. wikipedia.orgchemeurope.comsigmaaldrich.com This reaction involves the treatment of a diazonium salt with an aromatic compound in the presence of a base. wikipedia.org The reaction proceeds via a radical mechanism to form an unsymmetrical biaryl. wikipedia.orgacs.org The synthesis of 4'-chloro-2-aminobiphenyl can be achieved through a Gomberg-Bachmann type reaction where a diazonium salt derived from a chloroaniline is reacted with aniline. wikipedia.org

These coupling reactions are fundamental in building more complex molecular architectures based on the biphenylamine scaffold.

Synthesis of Novel Derivatives and Analogues for Chemical Exploration

The chemical reactivity of 2'-Chlorobiphenyl-4-ylamine hydrochloride makes it a valuable starting material for the synthesis of novel derivatives and analogues for chemical exploration, particularly in the fields of medicinal chemistry and materials science. The ability to modify both the aromatic rings and the amino group allows for the creation of a diverse range of new compounds. frontiersin.orgnih.gov

One prominent example of its use is in the synthesis of the fungicide Boscalid. mycollegevcampus.com In this synthesis, the related 4'-chloro-2-aminobiphenyl is acylated with 2-chloro-nicotinoyl chloride to form the final product. This demonstrates the utility of the aminobiphenyl scaffold in the development of agrochemicals.

Beyond this, the amino group can be used as a handle to construct various heterocyclic systems. nih.govyoutube.com For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings. The synthesis of novel heterocyclic derivatives from amino compounds is a common strategy in drug discovery to explore new chemical space and biological activities. frontiersin.orgnih.gov

Furthermore, derivatization of the amino group can be employed to enhance analytical properties, such as for chromatographic separation and detection. iu.edunsf.govnih.gov For example, reaction with specific reagents can introduce functionalities that improve ionization efficiency in mass spectrometry or introduce a chromophore for UV-Vis detection. nih.govpsu.edu

The synthesis of various derivatives through reactions such as acylation, sulfonation, and formation of Schiff bases, followed by further transformations, opens up avenues for creating libraries of compounds for screening in various biological assays or for the development of new materials with specific properties.

Applications of Biphenylamine Hydrochlorides As Synthetic Building Blocks in Academic Research

Role in Agrochemical Development: Precursors to Fungicides (e.g., Boscalid)

While substituted biphenylamines are crucial intermediates in the agrochemical industry, it is important to distinguish between isomers, as their applications can be highly specific. The widely used fungicide Boscalid is a prominent example of a compound derived from a biphenylamine precursor. However, extensive research and manufacturing patents show that Boscalid is synthesized from 4'-Chlorobiphenyl-2-ylamine (CAS 1204-44-0), which is an isomer of the subject compound. alfachemch.comgoogle.comchemicalbook.compharmaffiliates.compatsnap.comhsppharma.com In the synthesis of Boscalid, 4'-Chlorobiphenyl-2-ylamine is reacted with 2-chloronicotinoyl chloride to form the final active ingredient. patsnap.com

There is no scientific literature among the search results that indicates that 2'-Chlorobiphenyl-4-ylamine hydrochloride is used as a precursor for Boscalid or other fungicides. The specific positioning of the chloro and amine groups on the biphenyl (B1667301) structure is critical for the desired reactivity and the final efficacy of the target agrochemical.

Contributions to Pharmaceutical Intermediate Synthesis (Chemical Utility Focus)

In the field of medicinal chemistry, this compound is recognized for its potential as a building block for pharmaceutical agents. Chemical suppliers categorize the compound under "Bulk Drug Intermediates," indicating its role in the synthesis of more complex molecules intended for pharmaceutical research and development. echemi.com The amine group provides a reactive site for various chemical transformations, such as acylation or alkylation, while the chlorinated biphenyl scaffold can be integral to the final drug's structure and biological activity. While its general utility as an intermediate is established, specific examples of marketed drugs synthesized directly from this compound are not detailed in the available research.

Utilization in Dye and Pigment Chemistry

Aromatic amines, including biphenylamine derivatives, are foundational components in the synthesis of colorants. This compound is classified for use in the production of dyes and pigments. echemi.com The amine functional group on the biphenyl ring is a key feature that allows it to undergo diazotization reactions. In this process, the amine is converted into a diazonium salt, which can then be coupled with other aromatic compounds (coupling agents) to form highly colored azo compounds. These azo dyes are a large and important class of commercial colorants used in textiles, printing, and other industrial applications.

Exploration in Material Science Research as Monomers or Precursors

The rigid structure of the biphenyl unit and the reactive nature of the amine group make compounds like this compound potential candidates for use in material science. Aromatic amines can be used as monomers in the synthesis of high-performance polymers, such as polyamides or polyimides. These polymers often exhibit desirable properties like high thermal stability and mechanical strength. However, there is currently a lack of specific research findings detailing the use of this compound as a monomer or precursor in material science applications.

Advanced Spectroscopic and Structural Elucidation Studies of Biphenylamine Hydrochlorides

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. researchgate.netjchps.com For 2'-Chlorobiphenyl-4-ylamine hydrochloride, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the molecular connectivity and substitution patterns on the biphenyl (B1667301) core. nih.gov

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons are indicative of their electronic environment and proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings. The protons on the aniline (B41778) ring (the ring bearing the amino group) and the chlorinated phenyl ring will resonate in the aromatic region, typically between 6.5 and 8.0 ppm. The presence of the electron-donating amino group and the electron-withdrawing chloro group will influence the specific chemical shifts. The formation of the hydrochloride salt results in the amine protons appearing as a broad singlet, often at a downfield chemical shift.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. bas.bg The spectrum for this compound would display 12 distinct signals for the biphenyl carbons, confirming the asymmetry of the molecule. The carbon atoms bonded to the chlorine and nitrogen atoms will exhibit characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing definitive structural proof. bas.bg

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (approx. 6.5-8.0 ppm), Amine protons (broad singlet, downfield) |

| Signal Multiplicity | Doublets, triplets, and multiplets depending on proton-proton coupling | |

| Integration | Corresponds to the number of protons in each environment | |

| ¹³C NMR | Number of Signals | 12 distinct signals for the aromatic carbons |

| Chemical Shift (δ) | Signals influenced by the chloro and amino substituents | |

| 2D NMR (COSY, HMBC) | Correlations | Confirms H-H and C-H connectivities across the biphenyl rings |

Mass Spectrometry (MS) for Molecular Identification and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov It is a critical tool for confirming the identity of this compound and assessing its purity.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₀ClN for the free base). A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

Electron impact (EI) ionization often leads to extensive fragmentation, providing a "fingerprint" for the molecule. For this compound, fragmentation would likely involve the loss of the chlorine atom, the amino group, and cleavage of the biphenyl bond. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound and its related impurities, with fragmentation patterns helping to identify the structure of metabolites or degradation products. nih.gov Softer ionization techniques, such as electrospray ionization (ESI) often used with liquid chromatography (LC-MS), can keep the molecule intact, primarily showing the protonated molecular ion [M+H]⁺, which is useful for purity analysis. nih.govrug.nl

| Parameter | Expected Result | Significance |

|---|---|---|

| Molecular Ion Peak (M⁺) | m/z corresponding to C₁₂H₁₀ClN | Confirms molecular weight of the free base |

| Isotopic Pattern | (M+2)⁺ peak at ~33% intensity of M⁺ | Confirms the presence of one chlorine atom |

| High-Resolution MS | Accurate mass measurement | Confirms elemental composition |

| Fragmentation Pattern | Characteristic losses (e.g., -Cl, -NH₂) | Provides structural information |

| LC-MS (ESI) | [M+H]⁺ peak | Molecular identification and purity assessment |

X-ray Crystallography for Solid-State Structure Determination of Biphenylamine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov For biphenylamine derivatives like this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A key structural feature of biphenyl compounds is the torsional or dihedral angle between the planes of the two phenyl rings. wikipedia.org This angle is influenced by the substituents on the rings, particularly at the ortho positions, due to steric hindrance. In 2'-Chlorobiphenyl-4-ylamine, the chlorine atom at the 2'-position would cause significant steric strain, leading to a non-planar conformation with a twisted arrangement of the phenyl rings.

| Structural Parameter | Information Obtained |

|---|---|

| Bond Lengths & Angles | Precise measurements of all atomic connections |

| Torsional (Dihedral) Angle | The angle between the two phenyl rings, indicating molecular twist |

| Conformation | The overall three-dimensional shape of the molecule |

| Crystal Packing | Arrangement of molecules in the unit cell |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent forces |

Advanced Chromatographic Techniques for Separation and Characterization of Complex Mixtures

Chromatographic techniques are essential for the separation, isolation, and purity analysis of chemical compounds. nih.gov For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

HPLC, particularly in reversed-phase mode, is highly effective for analyzing the purity of the compound and separating it from starting materials, by-products, or degradation products. nih.gov Coupling HPLC with a UV detector allows for quantification, while coupling it to a mass spectrometer (LC-MS) provides both separation and structural identification. nih.govresearchgate.net

Due to the ortho-substitution on the biphenyl core, 2'-Chlorobiphenyl-4-ylamine has the potential to exist as atropisomers. These are stereoisomers that result from hindered rotation around a single bond. molnar-institute.com The separation of such isomers is challenging but can often be achieved using specialized chiral chromatography techniques, such as chiral HPLC. molnar-institute.comyoutube.com This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. unife.it The ability to separate and characterize these isomers is critical, as different stereoisomers can have distinct biological activities. youtube.com

| Technique | Stationary/Mobile Phase | Application |

|---|---|---|

| Reversed-Phase HPLC | C18 column with water/acetonitrile or methanol (B129727) mobile phase | Purity assessment and separation from non-polar impurities |

| Gas Chromatography (GC-MS) | Capillary column with a temperature gradient | Analysis of volatile impurities and fragmentation analysis nih.gov |

| Chiral HPLC | Chiral Stationary Phase (e.g., derivatized cellulose (B213188) or cyclodextrin) molnar-institute.com | Separation of potential atropisomers |

| Ultra-Performance Liquid Chromatography (UPLC-MS/MS) | Sub-2 µm particle columns | High-resolution separation and sensitive detection of trace impurities nih.gov |

Computational and Theoretical Chemistry Investigations of Biphenylamine Structures

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of biphenylamine derivatives. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction of a molecule, from which numerous properties can be derived. unige.charxiv.org Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster (CC) and Complete Active Space Self-Consistent Field (CASSCF) are employed to model these complex systems. unige.chnih.gov

For biphenylamines, these calculations can elucidate key electronic features. For instance, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map are crucial for predicting reactivity. The dihedral angle between the two phenyl rings is a critical structural parameter, as it influences the extent of π-conjugation across the molecule. nih.govwikipedia.org A planar conformation allows for greater electronic delocalization, but this is often counteracted by steric hindrance between ortho substituents. acs.org Quantum chemical calculations can predict the lowest energy conformation by balancing these electronic and steric effects. nih.gov

Calculations can be performed for the isolated molecule in the gas phase or can incorporate solvent effects to simulate solution-phase behavior. The results of these calculations, such as optimized geometries, vibrational frequencies, and electronic transition energies, provide a detailed picture of the molecule's intrinsic properties. For example, a study on biphenyl (B1667301) itself challenged the assumption that the planar structure in a crystal is an average of two twisted conformers, with theoretical computations providing evidence that the planar arrangement corresponds to a stable minimum on the potential energy surface. nih.gov

Table 1: Calculated Electronic Properties of a Representative Biphenyl Derivative (Note: Data is representative of typical outputs from quantum chemical calculations on substituted biphenyls, as specific data for 2'-Chlorobiphenyl-4-ylamine hydrochloride is not publicly available in the cited literature.)

| Property | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| Ground State Energy | DFT/B3LYP/6-31G(d) | -X Hartrees | Provides the total electronic energy of the molecule. |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | Y eV | Indicates electronic excitability and chemical reactivity. |

| Dihedral Angle (C-C-C-C) | DFT/B3LYP/6-31G(d) | ~40-50° | Defines the twist between the phenyl rings, affecting conjugation. acs.org |

| Dipole Moment | DFT/B3LYP/6-31G(d) | Z Debye | Measures the polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice). nih.govyoutube.com

For flexible molecules like biphenylamines, MD simulations are invaluable for performing conformational analysis. lumenlearning.comlibretexts.org The rotation around the central carbon-carbon bond gives rise to a spectrum of conformations (rotamers), each with a different energy. libretexts.org MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule behaves in a dynamic environment, such as when interacting with a biological target. nih.govnih.gov

Table 2: Key Intermolecular Interactions in Biphenylamine-like Crystal Structures

| Interaction Type | Involved Groups | Typical Energy (kcal/mol) | Structural Influence |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ ... Cl⁻ or -NH₂ ... N | 3 - 10 | Strong, directional interaction defining primary structural motifs. |

| π-π Stacking | Aromatic Ring 1 ↔ Aromatic Ring 2 | 1 - 5 | Contributes to crystal packing, often in offset or T-shaped geometries. wikipedia.org |

| Halogen Bonding | C-Cl ... Anion/Lone Pair | 1 - 4 | Directional interaction involving the electropositive region of the chlorine atom. |

| van der Waals Forces | All atoms | < 1 | Non-specific attractive forces contributing to overall crystal stability. iscnagpur.ac.in |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including any intermediates and, crucially, the transition states. numberanalytics.com A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. numberanalytics.com

For the synthesis or transformation of biphenylamines, computational methods can be used to study various reaction types, such as the Suzuki cross-coupling to form the biphenyl scaffold or nucleophilic aromatic substitution reactions involving the amine or chloro groups. wikipedia.orgnih.govrsc.org For example, in a study of diphenylamine (B1679370) synthesis, the reaction mechanism was substantiated by identifying intermediates and studying the kinetics of their transformation. researchgate.net Similarly, theoretical studies of the Bamberger rearrangement, a reaction of N-phenylhydroxylamines, have used DFT calculations to propose new mechanisms involving aniline (B41778) dication-like transition states, demonstrating the power of computation to challenge and refine long-held mechanistic assumptions. beilstein-journals.org

Transition state analysis provides detailed information about the geometry and energy of the transition state structure. numberanalytics.comnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) can be directly related to the reaction rate. beilstein-journals.org This allows for the prediction of how changes in the molecular structure (e.g., different substituents) will affect the reaction's feasibility and speed. This predictive capability is highly valuable in synthetic chemistry for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Table 3: Computational Investigation of Reaction Mechanisms Relevant to Biphenylamines

| Reaction Type | Computational Method | Key Findings | Reference Example |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki) | DFT | Elucidation of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov | Synthesis of biphenyl derivatives. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | DFT, Ab initio | Identification of Meisenheimer complex intermediates and calculation of activation barriers. wikipedia.org | Reactions of haloarenes with nucleophiles. byjus.com |

| Condensation/Dehydrogenation | Kinetic Modeling | Development of a kinetic model based on the transformation of strongly chemisorbed species on a catalyst surface. | Synthesis of diphenylamine. researchgate.net |

| Acid-Catalyzed Rearrangement | DFT | Characterization of protonated intermediates and transition states to explain product selectivity. | Bamberger rearrangement. beilstein-journals.org |

Environmental Transformation and Academic Research on Degradation Pathways

Mechanistic Studies of Photochemical and Biotic Degradation in Model Systems

The molecular structure of 2'-Chlorobiphenyl-4-ylamine hydrochloride, featuring a chlorinated biphenyl (B1667301) backbone and an amine functional group, suggests susceptibility to both photochemical and biotic degradation processes.

Photochemical Degradation: The presence of a chromophoric aromatic system indicates that this compound is likely to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. Studies on related chlorinated aromatic compounds demonstrate that photodegradation can proceed through several mechanisms. nih.gov One primary pathway is reductive dechlorination, where a chlorine atom is removed from the biphenyl ring. nih.gov This process can be influenced by the surrounding medium and the presence of photosensitizers. Another potential pathway is photooxidation, where the molecule loses an electron to form a reactive radical cation, which can then undergo further reactions. nih.gov The amino group may also be a site for photochemical transformation.

Biotic Degradation: The biodegradation of this compound in model ecosystems is expected to be carried out by microorganisms capable of metabolizing either the chlorinated biphenyl structure or the aromatic amine moiety.

Degradation of the Chlorinated Biphenyl Structure: Microbial degradation of PCBs is a well-documented process. nih.gov Aerobic degradation pathways often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. nih.govtaylorfrancis.com For chlorinated biphenyls, this can result in the formation of chlorinated benzoic acids. nih.gov Anaerobic degradation, on the other hand, typically proceeds through reductive dechlorination, where microorganisms use the chlorinated biphenyl as an electron acceptor. youtube.com

Degradation of the Aromatic Amine Moiety: Bacteria capable of degrading aromatic amines are widespread in the environment. nih.gov The initial step in the degradation of aromatic amines often involves an attack on the amino group, which can be removed through deamination. nih.gov Alternatively, dioxygenases can hydroxylate the aromatic ring, leading to catechols that are subsequently funneled into central metabolic pathways. nih.gov For instance, the degradation of chloroanilines, which share structural similarities, can proceed via modified ortho- or meta-cleavage pathways. nih.gov

The degradation of this compound is likely to be a complex process involving a consortium of microorganisms that act on different parts of the molecule. For example, one organism might deaminate the compound, while another cleaves the chlorinated biphenyl ring.

| Degradation Type | Potential Mechanism | Key Reactants/Enzymes | Potential Intermediate Products |

| Photochemical | Reductive Dechlorination | UV Radiation, Photosensitizers | Biphenyl-4-ylamine |

| Photochemical | Photooxidation | UV Radiation | Radical cations |

| Biotic (Aerobic) | Dioxygenation | Dioxygenase enzymes | Chlorinated catechols, Chlorobenzoic acids |

| Biotic (Aerobic) | Deamination | Deaminase enzymes | 2'-Chlorobiphenyl |

| Biotic (Anaerobic) | Reductive Dechlorination | Dehalogenase enzymes | Biphenyl-4-ylamine |

Development of Advanced Analytical Methodologies for Trace Detection in Environmental Matrices (Excluding Regulatory Monitoring)

The development of sensitive and selective analytical methods is crucial for studying the environmental transformation of this compound and its degradation products at trace levels. While methods specifically validated for this compound are not widely published, techniques developed for aminobiphenyls and other PCB derivatives are directly applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aminobiphenyl compounds. researchgate.net Different detectors can be coupled with HPLC to achieve the desired sensitivity and selectivity.

HPLC with UV Detection: UV spectrophotometric detection is a common method, although it may offer less sensitivity compared to other techniques. researchgate.net

HPLC with Fluorescence Detection: For compounds that are fluorescent or can be derivatized to be fluorescent, this method provides high sensitivity. researchgate.netnih.gov Derivatization with reagents like ortho-phthalaldehyde (OPA) or 2,3-naphthalenecarboxaldehyde (NDA) can significantly enhance the fluorescence of primary amines, allowing for their trace detection. nih.govsemanticscholar.org

HPLC with Electrochemical Detection: This technique is highly sensitive for electrochemically active compounds like aromatic amines. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of aminobiphenyls, often following a derivatization step to improve volatility and chromatographic performance. tripod.comnih.gov Derivatization with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) is a common practice. tripod.com

These advanced analytical methods are essential for mechanistic studies, enabling the identification and quantification of the parent compound and its transient degradation products in complex environmental matrices like water and soil.

| Analytical Technique | Detector | Derivatization Agent | Typical Limit of Detection (LOD) for related compounds |

| HPLC | UV Spectrophotometry | Not always required | 4.0 x 10-7 mol L-1 to 8.0 x 10-6 mol L-1 researchgate.net |

| HPLC | Fluorescence | OPA, NDA | 8.0 x 10-8 mol L-1 to 2.0 x 10-7 mol L-1 researchgate.net |

| HPLC | Electrochemical | Not always required | 2.0 x 10-6 mol L-1 to 4.0 x 10-6 mol L-1 researchgate.net |

| GC-MS | Mass Spectrometry | PFPA | pg/g levels in biological matrices nih.gov |

Future Research Directions and Emerging Trends in Biphenylamine Chemistry

Development of Sustainable and Green Synthetic Methodologies for Biphenylamine Production

The industrial-scale production of biphenylamines, including the precursor to 2'-Chlorobiphenyl-4-ylamine hydrochloride, has traditionally relied on methods that are effective but can be environmentally taxing. google.com A significant trend in chemical manufacturing is the development of sustainable and green synthetic methodologies to mitigate environmental impact and reduce costs.

Recent research has focused on creating more environmentally friendly processes for the synthesis of 4'-chloro-2-aminobiphenyl, the direct precursor to its hydrochloride salt. One novel approach utilizes o-bromoaniline and p-chlorobenzoic acid as starting materials with a simple palladium salt as a catalyst in an aqueous system, eliminating the need for organic solvents and inert gas protection. nih.gov This one-step process offers high yields and simplified product separation through extraction. nih.gov

Another strategy involves the Gomberg-Bachmann reaction, using p-chloroaniline and aniline (B41778) as raw materials. google.compatsnap.com This method generates a diazonium salt that then reacts to form the biphenyl (B1667301) structure. Subsequent treatment with hydrogen chloride gas yields the hydrochloride salt. google.compatsnap.com This process has been optimized to achieve high yields and allows for the recycling of the mother liquor, further enhancing its green credentials. google.com

Continuous flow chemistry is also emerging as a powerful tool for the sustainable synthesis of biphenylamines. nih.govthieme-connect.dedurham.ac.ukalmacgroup.com Flow processes offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless multi-step syntheses. durham.ac.ukalmacgroup.com The synthesis of valsartan, a pharmaceutical with a biphenyl structure, has been successfully adapted to a continuous flow process, highlighting the potential for this technology in producing complex biphenyl derivatives. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in green chemistry. researchgate.netcapes.gov.brnih.govnih.govmanchester.ac.uk While specific biocatalytic routes to this compound are not yet established, the development of transaminases and other enzymes for the synthesis of chiral amines and related compounds suggests a promising future for biocatalytic biphenylamine production. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for 4'-chloro-2-aminobiphenyl

| Methodology | Starting Materials | Catalyst/Reagents | Solvent | Key Advantages |

| Palladium-Catalyzed Cross-Coupling nih.gov | o-bromoaniline, p-chlorobenzoic acid | Simple palladium salt | Water or water/organic solvent mixture | No ligand required, can be performed in air, simple workup |

| Gomberg-Bachmann Reaction google.compatsnap.com | p-chloroaniline, aniline | Sodium nitrite (B80452), hydrochloric acid | Water, tetrahydrofuran (B95107), or DMF | High yield, mother liquor can be recycled |

| Traditional Suzuki Coupling google.com | p-chlorophenylboronic acid, o-chloronitrobenzene | Palladium on carbon | N,N-dimethylacetamide and water | Established industrial method |

Exploration of Novel Reactivity and Catalysis with Biphenylamine Substrates

The reactivity of the biphenylamine scaffold, characterized by its two aromatic rings and an amino group, offers a rich landscape for chemical exploration. While this compound is primarily used as a building block, its inherent chemical functionalities suggest potential applications in catalysis.

The amino group of biphenylamines can be readily functionalized, and the biphenyl backbone can be modified to create novel ligands for transition metal catalysis. Biphenyl-based phosphine (B1218219) ligands, for example, are highly effective in a variety of cross-coupling reactions. The development of new methods for synthesizing these ligands more efficiently and from less expensive starting materials is an active area of research.

Furthermore, the presence of both an electron-donating amino group and an electron-withdrawing chlorine atom on the biphenyl rings of this compound could lead to unique electronic properties. These properties could be exploited in the design of new catalysts or functional materials. The field of organocatalysis, which uses small organic molecules to catalyze reactions, may also present opportunities for biphenylamine derivatives.

Expansion of Applications in Emerging Fields of Advanced Chemical Technologies

The unique structural and electronic properties of biphenylamine derivatives position them for a range of applications in advanced chemical technologies. The rigid, planar structure of the biphenyl system is a key feature in the design of organic light-emitting diodes (OLEDs) and liquid crystals. While specific applications of this compound in this area have not been reported, the broader class of biphenyls is extensively used in these technologies.

In materials science, the incorporation of biphenylamine units into polymers could lead to materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties. The reactivity of the amino group provides a convenient handle for polymerization reactions.

The field of medicinal chemistry also offers significant potential for new applications of biphenylamine derivatives. nih.govnih.gov The biphenyl scaffold is a common motif in a wide array of pharmacologically active compounds. The specific substitution pattern of this compound could serve as a starting point for the development of new therapeutic agents. The presence of a chlorine atom can influence a molecule's metabolic stability and binding affinity to biological targets. nih.gov

Interdisciplinary Research Opportunities Involving Biphenylamine Scaffolds

The versatility of the biphenylamine scaffold lends itself to a variety of interdisciplinary research endeavors. In supramolecular chemistry, the ability of biphenyl units to engage in pi-stacking interactions makes them attractive building blocks for the construction of self-assembling systems. These systems have potential applications in areas such as drug delivery and sensing.

The interface of chemistry and biology offers numerous opportunities. For example, the bactericidal properties of 4'-Chloro-biphenyl-2-ylamine have been noted, suggesting potential for further investigation into its antimicrobial activity and mechanism of action. biosynth.com The development of biocatalytic methods for the synthesis of chiral biphenylamines is another area ripe for interdisciplinary collaboration between chemists and biologists.

Furthermore, the study of the environmental fate and impact of chlorinated biphenyls is an important area of research that requires expertise from chemistry, biology, and environmental science. While much of this research has focused on polychlorinated biphenyls (PCBs), understanding the behavior of specific monochlorinated biphenylamines like this compound is also crucial. nih.gov

Q & A

Q. What are the validated synthetic routes for 2'-chlorobiphenyl-4-ylamine hydrochloride, and how can its purity be confirmed?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or catalytic cross-coupling reactions between 4-chloroaniline and substituted aryl halides. Post-synthesis, purity is confirmed using HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. For example, -NMR should show characteristic aromatic protons at δ 7.2–7.8 ppm, with a singlet for the amine group. Mass spectrometry (MS) can confirm molecular weight (MW: ~224.68 g/mol). Reproducibility requires strict control of reaction temperature (80–100°C) and inert atmospheres to avoid oxidation .

Q. Which analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimal for detecting impurities at ppm levels. Column selection (e.g., C18 for LC) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) enhance resolution. Calibration curves using certified reference standards (e.g., deuterated analogs) improve accuracy. For example, residual solvents like dichloromethane should be <300 ppm, as per ICH Q3C guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data in published synthesis yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in catalytic systems (e.g., Pd/C vs. CuI) or solvent polarity. Systematic replication under controlled conditions (e.g., solvent: DMF vs. toluene) is critical. For instance, Pd-catalyzed reactions in toluene may yield 65–70% product, while CuI in DMF yields 50–55%. Kinetic studies (e.g., monitoring by in-situ IR) can identify rate-limiting steps. Meta-analyses of reaction parameters (temperature, ligand ratios) should be statistically compared using ANOVA .

Q. What strategies optimize solubility and stability of this compound in biological assays?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is limited (~0.5 mg/mL at 25°C). Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance solubility without cytotoxicity. For in vivo studies, prepare stock solutions in saline with 5% dextrose (pH 4.5–5.5) to prevent hydrolysis. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products (e.g., dechlorinated analogs) using LC-MS .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Isotopic labeling (e.g., -4-chloroaniline) and kinetic isotope effects (KIE) can distinguish between concerted vs. stepwise mechanisms. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states, predicting regioselectivity in aryl-amine bond formation. Experimental validation via substituent effects (e.g., electron-withdrawing groups on aryl halides) correlates with computational data to refine reaction pathways .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern the use of this compound in laboratory settings?

- Methodological Answer : In Japan, it is classified as a First Class Specified Chemical Substance under the Chemical Substances Control Law (CSCL), requiring permits for synthesis or import . Globally, adhere to the Stockholm Convention on Persistent Organic Pollutants (POPs) if applicable. Material Safety Data Sheets (MSDS) must outline hazard codes (e.g., H315 for skin irritation) and disposal protocols (incineration at >800°C with scrubbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.